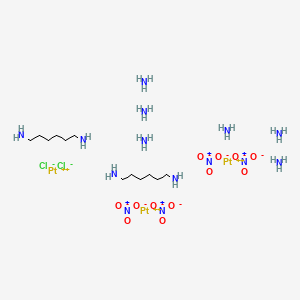

Triplatin tetranitrate

Description

Properties

CAS No. |

172903-00-3 |

|---|---|

Molecular Formula |

C12H50Cl2N14O12Pt3 |

Molecular Weight |

1238.8 g/mol |

IUPAC Name |

azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |

InChI |

InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |

InChI Key |

RMFNGLHOFHJMHN-UHFFFAOYSA-L |

SMILES |

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |

Canonical SMILES |

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |

Synonyms |

((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triplatin Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has garnered significant interest as a potential anticancer agent. Its unique structural features and mechanism of action, which differ from traditional platinum-based drugs like cisplatin (B142131), have made it a subject of extensive research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.

Introduction

This compound is a cationic, trinuclear platinum complex with the chemical formula --INVALID-LINK--4. Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound is capable of forming long-range inter- and intrastrand cross-links on DNA.[1][2] This distinct mode of DNA binding is believed to contribute to its ability to overcome cisplatin resistance and its potent cytotoxic activity against a broad range of cancer cell lines.[3] This guide will detail the synthetic route to a key analog of this compound and the analytical techniques employed for its characterization, providing a foundational understanding for researchers in the field of medicinal chemistry and drug development.

Synthesis of a this compound Analog

While the direct synthesis of this compound is a multi-step process, this section details the synthesis of a structurally related, trackable analog, azido-TriplatinNC (N3-TriplatinNC). This synthesis follows a similar strategic approach of stepwise ligand coordination and activation.

Experimental Protocol: Synthesis of Azido-TriplatinNC

The synthesis of N3-TriplatinNC involves the preparation of platinum precursors followed by their assembly into the final trinuclear complex.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Ammonia solution (NH₃)

-

1,6-Hexanediamine

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium azide (B81097) (NaN₃)

-

Organic solvents (e.g., water, diethyl ether)

Procedure:

-

Synthesis of Platinum Precursors:

-

cis-[PtCl₂(NH₃)₂] (cisplatin) is synthesized from K₂PtCl₄.

-

A platinum-diamine precursor is prepared by reacting K₂PtCl₄ with 1,6-hexanediamine.

-

An azide-containing platinum monomer is synthesized.

-

-

Assembly of the Trinuclear Complex:

-

The synthesis is directed by the trans effect, involving successive activations with silver nitrate to facilitate stepwise ligand coordinations.[4]

-

A di-platinum intermediate is first formed.

-

This intermediate is then reacted with the azide-containing platinum monomer to yield the final N3-TriplatinNC product.

-

-

Purification:

-

The final product is precipitated from the reaction mixture using diethyl ether and filtered. The resulting solid is washed with ice-cold diethyl ether to remove impurities.[2]

-

Synthesis Workflow

Caption: Synthetic workflow for an analog of this compound.

Characterization of this compound and its Analogs

A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. Both ¹H and ¹⁹⁵Pt NMR are utilized.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[2]

-

Data Acquisition: ¹H and ¹⁹⁵Pt NMR spectra are recorded at room temperature.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Technique | Parameter | Representative Value (for N₃-TriplatinNC analog) |

| ¹H NMR (600 MHz, D₂O) | Chemical Shifts (δ) | 3.35–3.23 (m, 2H), 2.80–2.73 (m, 6H), 2.67–2.65 (m, 8H), 1.69–1.61 (m, 10H), 1.56–1.54 (m, 6H), 1.40–1.34 (m, 16H)[2] |

| ¹⁹⁵Pt NMR (600 MHz, D₂O) | Chemical Shift (δ) | -2671 ppm[2] |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complex.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The sample is dissolved in an appropriate solvent.

-

Instrumentation: ESI-MS is performed on a suitable mass spectrometer.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed to confirm the molecular formula.

| Technique | Parameter | Expected Value (for this compound) |

| ESI-MS | Molecular Weight | 1238.75 g/mol [3] |

Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should be in close agreement with the calculated values.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A small, precisely weighed amount of the sample is used.

-

Instrumentation: A CHN elemental analyzer is used.

-

Data Analysis: The percentage composition of C, H, and N is determined. The acceptable deviation between calculated and found values is typically within ±0.4%.[5]

| Element | Calculated (%) | Found (%) (Representative for N₃-TriplatinNC analog) |

| C | 18.59 | 19.14[2] |

| H | 5.20 | 5.13[2] |

| N | 19.88 | 16.21[2] |

Molar Conductivity

Molar conductivity measurements are used to determine the charge of the complex in solution, providing insight into its ionic nature.

Experimental Protocol: Molar Conductivity

-

Sample Preparation: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., water or DMF).

-

Instrumentation: A conductivity meter is used.

-

Data Analysis: The molar conductivity (ΛM) is calculated and compared to known ranges for different electrolyte types.

Biological Activity and Signaling Pathways

This compound exerts its cytotoxic effects primarily through its interaction with DNA, leading to cell cycle arrest and apoptosis. A key feature of its biological activity is its ability to induce a cellular response that is distinct from cisplatin.

DNA Damage Response and Cell Cycle Arrest

Upon binding to DNA, this compound induces a DNA damage response that leads to a dose-dependent arrest of the cell cycle in the G2/M phase.[4][6] This cell cycle arrest is a critical event that prevents cells with damaged DNA from proceeding through mitosis.

p53-Independent Upregulation of p21

A significant aspect of this compound's mechanism of action is its ability to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[4][6] This is a crucial distinction from cisplatin, whose activity is often dependent on a functional p53 pathway. The upregulation of p21 contributes to the G2/M arrest by inhibiting the activity of cyclin-dependent kinases that are essential for entry into mitosis.

Signaling Pathway Diagram

Caption: p53-independent signaling pathway of this compound.

Conclusion

This compound represents a promising class of non-classical platinum-based anticancer agents. Its synthesis, while complex, yields a unique trinuclear structure that interacts with DNA in a manner distinct from cisplatin. The characterization of this compound relies on a suite of analytical techniques that confirm its structure and purity. The p53-independent induction of p21 and subsequent G2/M cell cycle arrest are key features of its biological activity, suggesting its potential for treating tumors that are resistant to conventional platinum-based therapies. This guide provides a foundational resource for researchers working on the development and evaluation of novel platinum-based drugs.

References

- 1. rsc.org [rsc.org]

- 2. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Triplatin Tetranitrate's Mechanism of Action: An In-depth Analysis of its DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that emerged as a promising anticancer agent, demonstrating potent cytotoxicity, particularly in cisplatin-resistant cell lines.[1][2] Its unique structural features, departing from the conventional mononuclear platinum drug design, confer a distinct mechanism of action primarily centered on its interaction with DNA.[3][4] This technical guide provides a comprehensive overview of the DNA binding mechanism of triplatin tetranitrate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular signaling pathways.

DNA Binding Characteristics of this compound

This compound's interaction with DNA is characterized by the formation of long-range interstrand and intrastrand crosslinks, a feature that distinguishes it from cisplatin (B142131), which predominantly forms 1,2-intrastrand adducts.[5] This unique binding mode is believed to be a key factor in its ability to overcome cisplatin resistance.

Kinetics and Affinity

Types of DNA Adducts and Sequence Specificity

This compound forms a variety of DNA adducts, with a notable preference for 1,4-interstrand crosslinks between two guanine (B1146940) bases on opposite strands.[7][8][9] These long-range crosslinks are a hallmark of its mechanism and are thought to be critical for its cytotoxic effects.[7] In addition to interstrand crosslinks, which constitute approximately 20% of the total DNA adducts, this compound also forms various intrastrand crosslinks.[6] The formation of these adducts can lead to significant conformational changes in the DNA structure.

Structural Distortions of DNA

The formation of this compound-DNA adducts induces significant structural distortions in the DNA double helix. A key characteristic is the unwinding of the DNA helix by approximately 14 degrees.[6] This unwinding, coupled with the bending of the DNA, can interfere with the binding of DNA-processing proteins and disrupt essential cellular processes. Atomic force microscopy (AFM) studies have revealed that treatment with BBR3464 leads to the compaction of DNA molecules.[10]

Quantitative Data on DNA Binding and Cellular Activity

The following tables summarize the available quantitative data regarding the DNA binding and cellular effects of this compound.

| Parameter | Value | Reference |

| DNA Binding Kinetics | ||

| Half-life (t1/2) | ~40 minutes | [6] |

| Structural Effects on DNA | ||

| DNA Unwinding Angle | 14° | [6] |

| Types of DNA Adducts | ||

| Interstrand Crosslinks | ~20% of total adducts | [6] |

| Preferred Interstrand Adduct | 1,4-GG | [7][8] |

| Cellular Activity | ||

| Cytotoxicity vs. Cisplatin (L1210 cells) | 30 times more cytotoxic | [1] |

| Resistance Index (L1210/CDDP cells) | 0.8 (complete lack of cross-resistance) | [1] |

Table 1: Key Quantitative Parameters of this compound-DNA Interaction and Cellular Response

| Cell Line | IC50 (µM) - BBR3464 | IC50 (µM) - Cisplatin | Reference |

| L1210 (murine leukemia) | Not specified | Not specified | [1] |

| L1210/CDDP (cisplatin-resistant) | Not specified | Not specified | [1] |

| Human Ovarian Carcinoma | ~20-fold lower than cisplatin | Not specified | [2] |

| Human Melanoma | ~20-fold lower than cisplatin | Not specified | [2] |

Table 2: Comparative IC50 Values of this compound (BBR3464) and Cisplatin in Various Cancer Cell Lines

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the DNA binding of this compound.

DNase I Footprinting

DNase I footprinting is utilized to identify the specific DNA sequences where a ligand, such as this compound, binds and protects the DNA from enzymatic cleavage.

Protocol:

-

Probe Preparation: A DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding.

-

DNase I Digestion: The DNA-ligand complexes are then subjected to limited digestion with DNase I. The enzyme will cleave the DNA at sites not protected by the bound drug.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint," a region of the gel with no bands, corresponds to the binding site of this compound.

For a detailed, generic DNase I footprinting protocol, refer to established molecular biology manuals.[11][12][13][14][15]

Gel Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.

Protocol:

-

Probe Preparation: A DNA oligonucleotide containing the putative binding site is labeled (e.g., with 32P or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the protein or drug of interest (in this case, to study effects on protein-DNA interactions).

-

Native Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. DNA-protein complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.

-

Detection: The bands are visualized by autoradiography or fluorescence imaging.

Detailed protocols for EMSA can be found in various molecular biology resources.[16][17][18][19][20]

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is employed to quantify the changes in the expression of specific genes (e.g., p53, p21, BAX) in response to treatment with this compound.

Protocol:

-

Cell Treatment: Cancer cell lines are treated with this compound for various times and at different concentrations.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Specific primer sequences and cycling conditions will vary depending on the target genes and the qPCR platform used.[21][22][23][24][25]

Cellular Signaling Pathways and Consequences of DNA Binding

The formation of this compound-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Transcription and Replication

The bulky DNA adducts formed by this compound act as roadblocks to the cellular machinery responsible for DNA replication and transcription, effectively halting these essential processes.[26][27][28] This inhibition is a primary contributor to the drug's cytotoxicity.

Activation of DNA Damage Response and Apoptosis

The cell recognizes the DNA adducts as damage, which activates DNA damage response (DDR) pathways. While the precise DNA repair mechanisms involved in processing BBR3464 adducts are not fully elucidated, it is known that nucleotide excision repair (NER) and mismatch repair (MMR) play roles in the repair of platinum-DNA adducts in general.[29][30][31][32][33] However, the unique structure of BBR3464 adducts may allow them to evade efficient repair, leading to persistent signaling for cell death.[8]

A key player in the apoptotic response to this compound is the tumor suppressor protein p53. DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes such as BAX and the cell cycle inhibitor p21. The induction of these genes ultimately leads to the activation of the caspase cascade and programmed cell death.[34][35][36][37][38]

Visualizations

Logical Flow of this compound's Mechanism of Action

References

- 1. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA interstrand cross-links of an antitumor trinuclear platinum(II) complex: thermodynamic analysis and chemical probing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA interstrand cross-links of the novel antitumor trinuclear platinum complex BBR3464. Conformation, recognition by high mobility group domain proteins, and nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of structural effects in 1,4 DNA-DNA interstrand cross-links formed by dinuclear and trinuclear platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNase I footprinting [gene.mie-u.ac.jp]

- 12. research.fredhutch.org [research.fredhutch.org]

- 13. med.upenn.edu [med.upenn.edu]

- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 15. mybiosource.com [mybiosource.com]

- 16. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 17. Detection of Proteins that Recognize Platinum‐modified DNA Using Gel Mobility Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. licorbio.com [licorbio.com]

- 19. Gel Shift Assay Protocol | Rockland [rockland.com]

- 20. Gel Mobility Shift Assays to Detect Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oaepublish.com [oaepublish.com]

- 22. Evaluation of bax, bcl-2, p21 and p53 genes expression variations on cerebellum of BALB/c mice before and after birth under mobile phone radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Monofunctional platinum-DNA adducts are strong inhibitors of transcription and substrates for nucleotide excision repair in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 28. Inhibition of transcription by platinum antitumor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Involvement of Nucleotide Excision and Mismatch Repair Mechanisms in Double Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Triplatin Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique structure, featuring three platinum centers linked by flexible diamine chains, was designed to induce different types of DNA adducts and overcome mechanisms of cisplatin resistance.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, characterization, stability, and mechanism of action, with a focus on providing detailed experimental insights for researchers in the field of drug development.

Chemical and Physical Properties

This compound is a complex coordination compound with the chemical formula --INVALID-LINK--4.[4][5] Its structure consists of two terminal trans-[PtCl(NH3)2]+ units linked to a central trans-[Pt(NH3)2(H2N(CH2)6NH2)2]2+ core via two 1,6-hexanediamine (B7767898) bridging ligands.[4] This arrangement results in a highly charged cationic complex.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C12H50Cl2N14O12Pt3 | [5][6] |

| Molecular Weight | 1238.75 g/mol | [6] |

| CAS Number | 172903-00-3 | [1] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results |

Synthesis and Characterization

Experimental Protocol: Synthesis of a Trinuclear Platinum Complex Analogue

The following protocol is adapted from the synthesis of a closely related trinuclear platinum complex and serves as a representative example.

Materials:

-

trans-[PtCl2(NH3)2] (transplatin)

-

1,6-hexanediamine

-

Silver nitrate (B79036) (AgNO3)

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Synthesis of the Dinuclear Intermediate: A solution of 1,6-hexanediamine in DMF is added dropwise to a solution of transplatin in DMF. The reaction mixture is stirred at room temperature to form the dinuclear platinum complex, [{trans-PtCl(NH3)2}2(μ-H2N(CH2)6NH2)]Cl2. The product is precipitated with diethyl ether and collected by filtration.

-

Aquation of the Central Platinum Unit: A separate portion of transplatin is reacted with two equivalents of silver nitrate in DMF to replace the chloride ligands with nitrate ligands, forming trans-[Pt(NH3)2(NO3)2]. The precipitated silver chloride is removed by filtration.

-

Formation of the Trinuclear Complex: The dinuclear intermediate is reacted with the aquated central platinum unit in a stoichiometric ratio in DMF. The reaction mixture is stirred for an extended period to allow for the formation of the trinuclear complex.

-

Purification: The final product, this compound, is precipitated from the reaction mixture by the addition of a non-polar solvent such as diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Note: This is a generalized procedure. The precise reaction conditions, including concentrations, reaction times, and temperatures, would require optimization for the specific synthesis of this compound.

Characterization Methods

The characterization of this compound and its analogues relies on a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Used to confirm the presence of the ammine and hexanediamine (B8719201) ligands.

-

195Pt NMR: Provides information on the chemical environment of the three distinct platinum centers.[8][9][10][11]

-

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

-

Molar Conductivity Measurements: To determine the charge of the complex in solution.[3]

Table 2: Representative Spectroscopic Data for Platinum Complexes

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Reference(s) |

| NMR | 1H | Protons on ammine and diamine ligands | [10][11] |

| NMR | 195Pt | -1500 to -2500 (for Pt(II) complexes) | [8][9] |

Solubility and Stability

The solubility and stability of platinum-based drugs are critical factors influencing their formulation and clinical efficacy.

Solubility

Quantitative solubility data for this compound in various solvents is not widely published. However, based on its ionic nature, it is expected to be soluble in polar solvents like water and dimethylformamide (DMF).[12] The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent for platinum complexes is generally discouraged as it can lead to the displacement of ligands and inactivation of the compound.[12]

Stability

This compound's stability is influenced by the surrounding environment. In aqueous solutions with low chloride concentrations, the terminal chloride ligands can undergo aquation, where a chloride ion is replaced by a water molecule. This aquation is a crucial activation step, as the resulting aqua species is more reactive towards biological nucleophiles like DNA.[1] However, the high chloride concentration in the bloodstream helps to suppress this aquation, maintaining the drug's stability during circulation.[1] The biostability of BBR3464 has been cited as a concern, with evidence of decomposition in human serum, which may have contributed to its limited activity in Phase II clinical trials.[13][14][15][16]

Mechanism of Action and Signaling Pathways

The primary cellular target of this compound is DNA.[4][17] Its unique trinuclear structure allows it to form long-range DNA adducts, including interstrand and intrastrand cross-links, which are distinct from the 1,2-intrastrand adducts formed by cisplatin.[1][3] These adducts cause significant distortions in the DNA structure, ultimately leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[4][17]

One of the key features of this compound is its ability to overcome cisplatin resistance.[2] This is attributed to its different mode of DNA binding and its ability to induce a cellular response that is distinct from that of cisplatin.

Apoptosis Signaling Pathway

This compound induces apoptosis through a complex signaling cascade. While a specific, detailed diagram for this compound is not available, the general pathways for platinum drug-induced apoptosis are well-established and are expected to be similar. The process is initiated by the recognition of DNA damage, which triggers a series of downstream events involving key regulatory proteins.

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Experimental Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a trinuclear platinum complex like this compound.

References

- 1. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]

- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Combining aspects of the platinum anticancer drugs picoplatin and BBR3464 to synthesize a new family of sterically hindered dinuclear complexes; their synthesis, binding kinetics and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. 1H and 195Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. qeios.com [qeios.com]

An In-depth Technical Guide to the Early Discovery and Development of BBR3464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of BBR3464, a novel trinuclear platinum-based anticancer agent. BBR3464 was designed to overcome the limitations of existing platinum-based drugs, such as cisplatin (B142131), particularly in resistant tumors. This document details its chemical structure, mechanism of action, preclinical efficacy, and early clinical trial outcomes, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.

Introduction

BBR3464, also known as triplatin, emerged in the late 1990s as a promising candidate in the field of platinum chemotherapy.[1] Its unique trinuclear structure defied many of the established structure-activity rules for platinum compounds.[1] Unlike mononuclear platinum drugs, BBR3464 is a cationic complex with a single labile trans leaving group on each of its two terminal platinum atoms.[1] This distinct structure was hypothesized to result in novel DNA binding modes and a different spectrum of antitumor activity.[2][3] The primary goal for the development of BBR3464 was to create a platinum agent effective against cisplatin-resistant cancers.[2][4]

Chemical Structure

BBR3464 is a trinuclear platinum(II) complex.[1] Its structure consists of two trans-[PtCl(NH₃)₂]⁺ units linked to a central, non-covalent, square-planar [Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety via the hexanediamine (B8719201) linkers.[5] The overall charge of the complex is +4.

Caption: Chemical Structure of BBR3464.

Preclinical Development

The preclinical evaluation of BBR3464 demonstrated its high potency and ability to overcome cisplatin resistance in a variety of cancer cell lines and animal models.

BBR3464 exhibited significantly greater cytotoxicity compared to cisplatin in numerous human cancer cell lines, including those with intrinsic and acquired resistance to cisplatin.[2][4]

Table 1: In Vitro Cytotoxicity of BBR3464 Compared to Cisplatin

| Cell Line | Cancer Type | BBR3464 IC50 (µM) | Cisplatin IC50 (µM) | Fold Increase in Potency | Reference |

| L1210 | Murine Leukemia | Not specified, but 30x more cytotoxic | Not specified | 30 | [6] |

| L1210/CDDP | Cisplatin-Resistant Murine Leukemia | Not specified | Not specified | Overcomes resistance | [6] |

| Ovarian Carcinoma Panel (3 lines) | Ovarian Cancer | At least 20-fold lower | Not specified | ≥20 | [2] |

| Melanoma Panel (4 lines) | Melanoma | At least 20-fold lower | Not specified | ≥20 | [2] |

| Neuroblastoma Cell Lines | Neuroblastoma | Up to 100-fold more potent | Not specified | Up to 100 | [4] |

Note: Specific IC50 values were not always provided in the abstracts, but the relative potency was highlighted.

In vivo studies using human tumor xenografts in immunodeficient mice confirmed the potent antitumor activity of BBR3464.

Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts

| Xenograft Model | Cancer Type | BBR3464 Treatment Schedule | Tumor Weight Inhibition (%) | Reference |

| 7 of 8 Human Tumor Xenografts | Various | Not specified | >80% | [2] |

| Neuroblastoma | Neuroblastoma | 0.30 and 0.35 mg/kg (q4dx3) | Superior to cisplatin | [4] |

The maximum tolerated dose (MTD) for BBR3464 in neuroblastoma xenografts was found to be 0.35 mg/kg, which was significantly lower than the 4 mg/kg MTD for cisplatin, highlighting the higher potency of BBR3464.[4]

Mechanism of Action

The unique chemical structure of BBR3464 leads to a distinct mechanism of action compared to cisplatin.

The primary cellular target of BBR3464 is DNA.[7] Due to its trinuclear structure and positive charge, BBR3464 exhibits rapid and avid binding to DNA.[7] It forms a different spectrum of DNA adducts than cisplatin, characterized by long-range intra- and interstrand cross-links.[8] These flexible, long-range adducts are thought to be poorly recognized and repaired by the cellular machinery that typically repairs cisplatin-induced DNA damage, thus contributing to its efficacy in cisplatin-resistant cells.[8]

The cellular response to BBR3464-induced DNA damage differs significantly from that of cisplatin.

-

Cell Cycle Arrest: BBR3464 induces a dose-dependent and persistent arrest in the G2/M phase of the cell cycle.[4][5] This is in contrast to cisplatin, which often causes an initial accumulation of cells in the S phase.[4]

-

Apoptosis and Signaling Pathways: At equitoxic doses, BBR3464 was found to be a less potent inducer of apoptosis compared to cisplatin.[5][9] In astrocytoma cells, cisplatin treatment led to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only induced p21, and this occurred in a p53-independent manner.[5][9] This suggests that BBR3464 may be effective in tumors with non-functional p53.[9]

Caption: BBR3464 Signaling Pathway.

Early Clinical Development

Following promising preclinical results, BBR3464 advanced to Phase I and Phase II clinical trials.

A Phase I dose-escalating study of BBR3464 in combination with 5-fluorouracil (B62378) (5-FU) involved 14 patients with advanced cancers.[10] The doses of BBR3464 were escalated from 0.6 mg/m² to 0.75 mg/m².[10] The most common toxicities observed were nausea, neutropenia, fatigue, and diarrhea.[10] Grade 3 or 4 neutropenia was frequent, which limited the planned administration of 5-FU.[10] Despite the toxicities, some antitumor activity was observed, with one partial response and three cases of stable disease.[10]

Phase II studies of BBR3464 were conducted in patients with gastric or gastro-oesophageal adenocarcinoma.[11] An initial dosing schedule of 1.1 mg/m² every 4 weeks resulted in dose-limiting febrile neutropenia in a majority of patients.[11] Consequently, the dose was modified to 0.9 mg/m² every 21 days.[11] Other significant toxicities included anemia, thrombocytopenia, nausea, vomiting, diarrhea, mucositis, and fatigue.[11] The response rate in the second-line setting was low (6%), leading to the early closure of the study.[11]

Discontinuation of Development and Future Perspectives

The development of BBR3464 was ultimately halted due to a combination of factors observed in the clinical trials.[8][12] While preclinical and Phase I studies showed promise, the severe side effects, particularly neutropenia, greatly limited the deliverable dose.[8][12] This, coupled with a lack of biostability, resulted in insufficient drug concentrations at the tumor site to elicit a significant therapeutic response in Phase II trials.[3][8]

Despite its clinical outcome, the development of BBR3464 provided valuable insights into the design of novel platinum-based anticancer agents. The concept of using multinuclear platinum complexes to overcome cisplatin resistance remains an active area of research.[8][12] Future strategies may involve the development of fourth-generation platinum complexes that target the DNA phosphate (B84403) backbone or the use of drug delivery systems to improve the therapeutic index of BBR3464-like compounds.[8][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of BBR3464.

-

Objective: To determine the concentration of BBR3464 that inhibits the growth of cancer cells by 50% (IC50).

-

Methods:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates, allowed to adhere, and then treated with a range of BBR3464 concentrations for a specified period (e.g., 72 hours). MTT reagent is added, and viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a microplate reader, and IC50 values are calculated.

-

Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells after drug treatment. A known number of cells are seeded and treated with BBR3464 for a defined period (e.g., 1 hour). The drug is then removed, and the cells are allowed to grow for 1-2 weeks until they form colonies. The colonies are then stained and counted to determine the surviving fraction.

-

Caption: In Vitro Cytotoxicity Experimental Workflow.

-

Objective: To evaluate the antitumor efficacy of BBR3464 in a living organism.

-

Method:

-

Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives BBR3464 intravenously at predetermined doses and schedules.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed.

-

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor weight or volume in the treated group to the control group.

-

-

Objective: To quantify the formation of BBR3464-DNA adducts.

-

Method:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for measuring platinum levels in DNA. Cells are treated with BBR3464, and genomic DNA is isolated. The DNA is then digested, and the platinum content is measured by ICP-MS. The amount of platinum is then normalized to the amount of DNA.

-

-

Objective: To determine the effect of BBR3464 on cell cycle progression.

-

Method:

-

Cell Treatment: Cells are treated with BBR3464 for a specific duration.

-

Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

-

References

- 1. Cell-intrinsic platinum response and associated genetic and gene expression signatures in ovarian cancer cell lines and isogenic models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I study of the trinuclear platinum compound, BBR 3464, in combination with protracted venous infusional 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Core Aspects of Triplatin Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has been a significant subject of research in the development of novel anticancer agents. As the first polynuclear platinum compound to enter clinical trials, its unique structural and functional characteristics set it apart from traditional platinum-based drugs like cisplatin (B142131). This technical guide provides a comprehensive analysis of the available structural information, experimental protocols, and biological activity of triplatin tetranitrate and its close analogues, aiming to serve as a valuable resource for researchers in oncology and medicinal chemistry. While the specific crystal structure of this compound (BBR3464) is not publicly available in crystallographic databases, this guide leverages data from its closely related derivative, TriplatinNC, to infer structural insights.

Crystal Structure Analysis

A definitive single-crystal X-ray diffraction analysis of this compound (BBR3464) is not available in the public domain. However, the crystal structure of a closely related derivative, TriplatinNC, in complex with a DNA dodecamer has been resolved (PDB ID: 2DYW).[1] TriplatinNC differs from BBR3464 in that the two terminal chloro ligands of BBR3464 are replaced by ammine ligands in TriplatinNC, rendering it substitution-inert. This structural similarity, particularly in the trinuclear platinum core and the flexible polyamine linkers, allows for valuable insights into the molecular interactions of this class of compounds.

The TriplatinNC-DNA co-crystal structure reveals a unique binding mode where the complex spans the minor groove of the DNA.[1] This interaction is primarily non-covalent, driven by electrostatic forces and hydrogen bonding between the ammine ligands of the platinum centers and the phosphate (B84403) backbone of the DNA. This "phosphate clamp" model is a key feature of this class of compounds and is believed to be a major contributor to their biological activity.

Table 1: General Crystallographic and Structural Information for this compound and Analogues

| Property | This compound (BBR3464) | TriplatinNC |

| Molecular Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | C₁₂H₅₄N₁₆Pt₃⁸⁺ |

| Charge | +4 | +8 |

| Key Structural Feature | Trinuclear platinum core with terminal chloro ligands | Trinuclear platinum core with terminal ammine ligands |

| DNA Binding Mode | Covalent and non-covalent | Primarily non-covalent ("phosphate clamp") |

Experimental Protocols

General Synthesis of Trinuclear Platinum Complexes

The synthesis of trinuclear platinum complexes like this compound involves a multi-step process. While the exact, detailed protocol for BBR3464's commercial synthesis is proprietary, a general methodology can be inferred from the scientific literature. The synthesis typically starts with the preparation of the mononuclear platinum precursors. The central platinum unit, containing the diamine linkers, is then reacted with the terminal platinum complexes.

General Synthetic Workflow:

Figure 1: Generalized synthetic workflow for this compound.

Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Typical MTT Assay Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to cisplatin.[2] Its mechanism of action is multifactorial, involving both covalent and non-covalent interactions with DNA. The long, flexible linkers allow for the formation of long-range DNA cross-links that are distinct from the short-range adducts formed by cisplatin. These unique DNA adducts are thought to be less efficiently repaired by cellular mechanisms, contributing to the compound's ability to overcome cisplatin resistance.

Proposed Mechanism of Action:

References

Spectroscopic Analysis of Triplatin Tetranitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has been a subject of significant interest in the field of anticancer drug development.[1][2] As the first non-classical platinum-based drug to enter human clinical trials, its unique structural features and mechanism of action set it apart from traditional platinum chemotherapeutics like cisplatin (B142131).[2][3] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, offering a compilation of available data, detailed experimental protocols, and visualizations to aid researchers in its characterization.

This compound's structure, featuring three platinum centers, allows it to form long-range DNA adducts, a characteristic that is believed to contribute to its ability to overcome cisplatin resistance.[3] A thorough understanding of its spectroscopic properties is paramount for quality control, stability studies, and investigating its interactions with biological macromolecules. This guide summarizes key spectroscopic data and provides generalized experimental methodologies for its analysis.

Chemical Structure of this compound

Caption: Chemical structure of this compound (BBR3464).

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a closely related azide-functionalized analog (N3-TriplatinNC) for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Compound | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |

| ¹H | This compound | 2.5 - 4.0 | ²J(¹⁹⁵Pt-¹H): 25 - 90 | N-H (Ammine/Alkylamine Ligands)[2] |

| 1.0 - 3.0 | C-H (Ammine/Alkylamine Ligands)[2] | |||

| N3-TriplatinNC | 3.35–3.23 (m) | -CH₂- (Hexamethylenediamine)[4] | ||

| 2.80–2.73 (m) | -CH₂- (Hexamethylenediamine)[4] | |||

| 2.67–2.65 (m) | -CH₂- (Hexamethylenediamine)[4] | |||

| 1.69–1.61 (m) | -CH₂- (Hexamethylenediamine)[4] | |||

| 1.56–1.54 (m) | -CH₂- (Hexamethylenediamine)[4] | |||

| 1.40–1.34 (m) | -CH₂- (Hexamethylenediamine)[4] | |||

| ¹⁵N | This compound | -30 to -80 | Ammine/Amine Ligands[2] | |

| ¹⁹⁵Pt | N3-TriplatinNC | -2671 | Pt centers[4] |

Table 2: Infrared (IR) Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| N3-TriplatinNC | 3213, 3153 | N-H stretching |

| 2933, 2863 | C-H stretching | |

| 2099 | N₃ stretching (azide functionality) | |

| 1655, 1603 | N-H bending | |

| 1307 | ||

| 1038 | ||

| 826 |

Note: Data for N3-TriplatinNC is provided from a published study and may be used as a reference for the expected vibrational modes of the parent compound, excluding the azide-specific vibrations.[4]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for similar platinum complexes and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.[2]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Ammonia solution (NH₃·H₂O)

-

Silver nitrate (B79036) (AgNO₃)

-

Hydrochloric acid (HCl)

-

Nitric acid (HNO₃)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, filtration apparatus, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Synthesis of the mononuclear precursor, cis-[Pt(NH₃)₂Cl₂]: This can be synthesized from K₂[PtCl₄] following established literature procedures.

-

Synthesis of the dinuclear intermediate: The mononuclear precursor is reacted with 1,6-hexanediamine in a suitable solvent to form a dinuclear platinum complex.

-

Formation of the trinuclear complex: The dinuclear intermediate is then reacted with another equivalent of a mononuclear platinum species.

-

Introduction of nitrate ligands: The chloride ligands are replaced by nitrate ligands through reaction with a stoichiometric amount of silver nitrate. The precipitated silver chloride is removed by filtration.

-

Purification: The final product, this compound, is typically purified by recrystallization from a suitable solvent system, such as water/ethanol. The purified product should be dried under vacuum.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution.[5][6] ¹H and ¹⁹⁵Pt NMR are particularly informative.[6]

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹⁹⁵Pt detection.

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the sensitivity of the instrument and the specific nucleus being observed.

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Number of scans: 16-64 (or more for dilute samples)

-

Relaxation delay: 1-5 seconds

-

Spectral width: Appropriate for the expected chemical shift range of protons in the complex.

-

-

Process the spectrum (Fourier transform, phase correction, baseline correction, and referencing to a suitable internal or external standard).

-

Analyze the spectrum to identify signals corresponding to the ammine and hexamethylenediamine (B150038) protons. Observe for the presence of satellite peaks due to coupling with ¹⁹⁵Pt.[5]

¹⁹⁵Pt NMR Spectroscopy:

-

Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the low gyromagnetic ratio and wide chemical shift range of ¹⁹⁵Pt, longer acquisition times may be necessary.[5][6]

-

Typical parameters:

-

Number of scans: May range from several hundred to thousands.

-

Relaxation delay: Should be optimized based on the T₁ of the platinum nuclei.

-

Spectral width: Sufficiently wide to cover the expected chemical shift range for Pt(II) complexes.

-

-

Process the spectrum and reference it to an external standard such as K₂[PtCl₆].

-

The chemical shift will provide information about the coordination environment of the platinum centers.

IR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For ATR-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before measuring the sample.

-

Acquire a sufficient number of scans (e.g., 32-64) to obtain a good signal-to-noise ratio.

Data Analysis:

-

Perform a background subtraction.

-

Identify characteristic vibrational bands for N-H stretching and bending (from ammine and amine groups), C-H stretching and bending (from the hexamethylenediamine linker), and Pt-N bonds. The presence of strong bands characteristic of the nitrate anion should also be confirmed.

UV-Vis spectroscopy can be used to study the electronic transitions in this compound and to monitor its interactions with other molecules, such as DNA.

Instrumentation:

-

UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer solution).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use quartz cuvettes for measurements in the UV region.

Data Acquisition:

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Use the solvent as a blank.

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound. Electrospray ionization (ESI) is a suitable technique for this charged complex.

Instrumentation:

-

Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent suitable for ESI, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile acid like formic acid to aid ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Data Analysis:

-

Identify the molecular ion peak(s). Due to the charge of the complex, multiple charge states may be observed.

-

Compare the experimental isotopic pattern of the molecular ion with the theoretical pattern calculated based on the natural abundance of isotopes of all elements in the complex, particularly the characteristic isotopic signature of platinum.

Experimental Workflow

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]

- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

Triplatin tetranitrate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological evaluation of triplatin (B12774651) tetranitrate, a trinuclear platinum complex that has been investigated as a potent anti-cancer agent. This document details its chemical formula, molecular weight, and key experimental protocols for its study, along with visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

Triplatin tetranitrate, also known as BBR3464, is a complex coordination compound. Its chemical identity and molecular weight are summarized below.

| Identifier | Value | References |

| Chemical Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | [1] |

| 2C₆H₁₆N₂·2Cl·4NO₃·3Pt·6H₃N | [2][3] | |

| Molecular Weight | 1238.8 g/mol | [1] |

| 1238.75 g/mol | [2][4] | |

| CAS Number | 172903-00-3 | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects primarily through interaction with DNA. Unlike earlier platinum-based drugs such as cisplatin, which predominantly form intrastrand cross-links, this compound is capable of forming long-range interstrand and intrastrand cross-links. This unique binding mode is due to the structure of the trinuclear platinum core. These DNA adducts are potent blocks to DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis) in cancer cells.

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocols

This section details key experimental methodologies for the synthesis, and biological evaluation of this compound.

To quantify the binding affinity of this compound to DNA, an ethidium (B1194527) bromide competitive displacement assay can be employed. This method relies on the fluorescence of ethidium bromide when intercalated into DNA. A non-fluorescent DNA binder will displace the ethidium bromide, leading to a decrease in fluorescence.

Protocol:

-

Preparation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the solution until the fluorescence signal stabilizes, indicating that all possible binding sites for ethidium bromide are occupied.

-

Titration: Titrate the DNA-ethidium bromide solution with increasing concentrations of this compound.

-

Measurement: Record the fluorescence intensity after each addition of the platinum complex.

-

Analysis: The binding affinity (Kapp) is determined by calculating the concentration of this compound required to reduce the initial fluorescence intensity by 50%.[5]

The induction of apoptosis is a key indicator of the efficacy of this compound. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells at an appropriate density in culture plates.

-

Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control group.

-

-

Cell Harvesting:

-

Collect both floating (potentially apoptotic) and adherent cells.

-

Wash the collected cells with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium (B1200493) iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.[3][8]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The cell population can be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caption: General experimental workflow for in vitro evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cationic Nature of Triplatin Tetranitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from classical platinum-based anticancer drugs. Its unique cationic nature and flexible structure conferred a distinct mechanism of action, allowing it to overcome some of the resistance mechanisms that limit the efficacy of cisplatin (B142131) and its analogues. This technical guide provides an in-depth exploration of the core chemical and biological characteristics of this compound, with a focus on its cationic properties and their implications for its anticancer activity. Detailed experimental protocols and quantitative data are presented to aid researchers in the study of this and similar polynuclear platinum compounds.

Introduction

The clinical success of cisplatin spurred the development of numerous platinum-based anticancer agents. However, intrinsic and acquired resistance, along with significant side effects, have necessitated the exploration of novel platinum complexes with different structural and electronic properties. This compound emerged from these efforts as a promising "non-classical" platinum drug. It is a cationic trinuclear platinum coordination complex with an overall charge of +4.[1] This distinct cationic nature, coupled with its unique structural features, dictates its interaction with biological macromolecules, cellular uptake, and ultimately, its cytotoxic mechanism.[2][3] Unlike cisplatin, which primarily forms intrastrand cross-links on DNA, this compound is capable of forming long-range interstrand and intrastrand cross-links. This guide delves into the fundamental aspects of this compound, providing a technical resource for researchers in oncology and medicinal chemistry.

Physicochemical Properties and Synthesis

This compound is a complex molecule with the chemical formula [{trans-Pt(NH3)2Cl}2(μ-H2N(CH2)6NH2)]--INVALID-LINK--4.[4] Its key feature is the presence of three platinum centers linked by flexible hexamethylenediamine (B150038) chains, resulting in a significantly larger and more flexible structure compared to mononuclear platinum drugs.[5]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C12H50Cl2N14O12Pt3 | [1] |

| Molecular Weight | 1238.75 g/mol | [1] |

| Overall Charge | +4 | |

| IC50 (A2780 ovarian cancer cells) | Varies (nanomolar range) | [3] |

| IC50 (A2780cisR cisplatin-resistant cells) | Varies (nanomolar range) | [6] |

| Cellular Uptake (compared to cisplatin) | Significantly higher | [2] |

| DNA Interstrand Cross-links | Forms long-range cross-links |

Synthesis of a Trinuclear Platinum Complex (Analogous to this compound)

While the precise, industrial-scale synthesis of this compound (BBR3464) is not publicly detailed, the synthesis of analogous trinuclear platinum complexes with cis-geometry for the terminal platinum centers has been reported and provides a representative protocol.[5][6][7] The following is a generalized procedure based on published methods.

Experimental Protocol:

-

Synthesis of the precursor cis-[PtCl2(NH3)2] (cisplatin): This can be synthesized from K2[PtCl4] following established literature procedures.

-

Synthesis of the bridging ligand complex: A solution of the bridging diamine (e.g., 1,6-hexanediamine) is reacted with a platinum precursor in a suitable solvent (e.g., water or DMF).

-

Assembly of the trinuclear complex: The terminal platinum moieties, cis-[PtCl(NH3)2(H2O)]+ (formed in situ from cisplatin), are reacted with the central platinum-diamine complex. The reaction is typically stirred at a controlled temperature for an extended period.

-

Purification: The resulting trinuclear platinum complex is purified by recrystallization or chromatography.

-

Characterization: The final product is characterized by:

-

Elemental Analysis: To confirm the empirical formula.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹⁵Pt): To elucidate the structure and confirm the coordination environment of the platinum centers.

-

Mass Spectrometry (ESI-MS): To determine the molecular weight and charge of the complex.

-

Molar Conductivity Measurements: To confirm the ionic nature of the complex in solution.[5]

-

The Cationic Nature and its Implications

The +4 charge of this compound is a defining feature that profoundly influences its biological activity.

Cellular Uptake

The high positive charge of this compound facilitates its rapid and extensive cellular uptake.[2] This is in contrast to the neutral cisplatin, which is thought to enter cells primarily through passive diffusion and copper transporters.[8] The cationic nature of this compound likely promotes electrostatic interactions with negatively charged components of the cell membrane, such as sulfated glycosaminoglycans (sGAGs), leading to enhanced accumulation within the cell.[2]

Experimental Protocol: Quantification of Cellular Platinum Uptake by ICP-MS

-

Cell Culture: Plate cancer cells (e.g., A2780 ovarian cancer cells) in 6-well plates and grow to 70-80% confluency.

-

Drug Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin, and count the cells.

-

Sample Preparation: Pellet a known number of cells by centrifugation. The cell pellet can be used to determine total cellular platinum, or subcellular fractions (e.g., nucleus, cytoplasm) can be isolated.

-

Digestion: Digest the cell pellets with concentrated nitric acid at an elevated temperature.

-

ICP-MS Analysis: Dilute the digested samples and analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A standard curve of known platinum concentrations is used for quantification.[8]

-

Data Normalization: Express the results as picograms of platinum per million cells or per microgram of cellular protein.

DNA Interaction

The cationic charge of this compound also governs its interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction is characterized by a "phosphate clamp" motif, where the am(m)ine ligands of the platinum complex form hydrogen bonds with the phosphate oxygen atoms of the DNA backbone.[1] This initial non-covalent binding is followed by the formation of covalent adducts.

Experimental Protocol: Analysis of Platinum-DNA Adducts by ICP-MS

-

Cell Treatment and DNA Isolation: Treat cells with this compound as described above. Isolate genomic DNA using a commercial DNA extraction kit.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorescent dye-based assay.

-

Sample Digestion: Digest a known amount of DNA (e.g., 10 µg) with concentrated nitric acid.[9]

-

ICP-MS Analysis: Determine the platinum content in the digested DNA samples by ICP-MS.[9][10]

-

Data Calculation: Calculate the number of platinum adducts per unit of DNA (e.g., per 10⁶ nucleotides).

Mechanism of Action: Induction of Apoptosis

The formation of bulky and flexible DNA adducts by this compound disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][11][12] This process is mediated by a cascade of signaling events.

Apoptosis Signaling Pathway

// Nodes Triplatin [label="Triplatin\ntetranitrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellUptake [label="Cellular Uptake", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Binding [label="DNA Binding &\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\nResponse", fillcolor="#FBBC05", fontcolor="#202124"]; p53_Bax [label="p53/Bax\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Triplatin -> CellUptake [color="#5F6368"]; CellUptake -> DNA_Binding [color="#5F6368"]; DNA_Binding -> DNA_Damage [color="#5F6368"]; DNA_Damage -> p53_Bax [color="#5F6368"]; p53_Bax -> Mitochondria [color="#5F6368"]; Mitochondria -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> PARP_Cleavage [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; PARP_Cleavage -> Apoptosis [style=dashed, color="#5F6368"]; }

Caption: Apoptotic signaling pathway induced by this compound.Key Molecular Events in Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key proteins.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. This compound is expected to shift this balance in favor of apoptosis, leading to the upregulation of Bax and/or downregulation of Bcl-2.[13][14]

-

Caspases: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates.[15]

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. Its cleavage by activated caspase-3 is a classic indicator of apoptosis.[16]

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

-

Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[16][17][18]

Experimental Workflows

Workflow for Characterizing a Novel Platinum Drug

// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physicochem [label="Physicochemical\nCharacterization\n(NMR, MS, IR, EA)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Evaluation", fillcolor="#FBBC05", fontcolor="#202124"]; CellUptake [label="Cellular Uptake\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Binding_Assay [label="DNA Binding\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assays\n(Western Blot, Caspase Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Xenograft Models)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Physicochem [color="#5F6368"]; Physicochem -> InVitro [color="#5F6368"]; InVitro -> CellUptake [color="#5F6368"]; InVitro -> DNA_Binding_Assay [color="#5F6368"]; InVitro -> Cytotoxicity [color="#5F6368"]; Cytotoxicity -> Apoptosis_Assay [color="#5F6368"]; Apoptosis_Assay -> InVivo [color="#5F6368"]; }

Caption: General workflow for the preclinical evaluation of a novel platinum drug.Conclusion